(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid
Description
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid is a chiral compound that features a benzofuran ring fused with a propanoic acid moiety
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1-benzofuran-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(11(12)13)9-6-14-10-5-3-2-4-8(9)10/h2-5,7,9H,6H2,1H3,(H,12,13)/t7-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRGEMCHWTVDMW-JAVCKPHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COC2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the propanoic acid side chain. One common method involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic conditions to form the benzofuran ring. Subsequent steps include the addition of the propanoic acid group through reactions such as Friedel-Crafts acylation or other suitable organic transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzofuran ring or the propanoic acid side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the propanoic acid moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure without the propanoic acid side chain.
2,3-Dihydrobenzofuran: Lacks the propanoic acid group but shares the core benzofuran structure.
Propanoic Acid Derivatives: Compounds with similar side chains but different core structures
Uniqueness
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid is unique due to its combination of the benzofuran ring and the chiral propanoic acid side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
